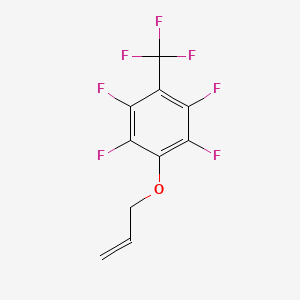
2,3,5,6-Tetrafluoro-4-(2-propen-1-yloxy)-benzotrifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrafluoro-4-(2-propen-1-yloxy)-benzotrifluoride is a fluorinated aromatic compound with a trifluoromethyl group and an allyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-(2-propen-1-yloxy)-benzotrifluoride typically involves the introduction of fluorine atoms and the allyloxy group onto a benzotrifluoride core. One common method involves the reaction of a suitable benzotrifluoride precursor with allyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrafluoro-4-(2-propen-1-yloxy)-benzotrifluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The allyloxy group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to remove the allyloxy group or to modify the trifluoromethyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted benzotrifluorides with various functional groups.
Oxidation Reactions: Products include epoxides or hydroxylated derivatives.
Reduction Reactions: Products include de-allylated benzotrifluorides or modified trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluoro-4-(2-propen-1-yloxy)-benzotrifluoride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(2-propen-1-yloxy)-benzotrifluoride involves its interaction with specific molecular targets and pathways. The fluorine atoms and the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can modulate biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-methoxy-benzotrifluoride
- 2,3,5,6-Tetrafluoro-4-ethoxy-benzotrifluoride
- 2,3,5,6-Tetrafluoro-4-(2-propen-1-yloxy)-benzene
Uniqueness
2,3,5,6-Tetrafluoro-4-(2-propen-1-yloxy)-benzotrifluoride is unique due to the presence of both the trifluoromethyl group and the allyloxy substituent. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
1,2,4,5-tetrafluoro-3-prop-2-enoxy-6-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7O/c1-2-3-18-9-7(13)5(11)4(10(15,16)17)6(12)8(9)14/h2H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHZDRVRTOZEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














